N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide
Description
N-[(1Z)-1-[5-(3-Chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide is a synthetic benzamide derivative characterized by a unique structural framework. Key features include:
- A Z-configured propen-2-yl backbone.
- A 5-(3-chlorophenyl)furan-2-yl substituent at position 1.
- A 4-methylpiperidin-1-yl group linked via an amide at position 3.
- A benzamide moiety at position 2.
Its synthesis likely involves condensation of oxazolone intermediates with amines, as observed in analogous protocols .
Properties
IUPAC Name |
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3/c1-18-12-14-29(15-13-18)26(31)23(28-25(30)19-6-3-2-4-7-19)17-22-10-11-24(32-22)20-8-5-9-21(27)16-20/h2-11,16-18H,12-15H2,1H3,(H,28,30)/b23-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRDMSTTZYBKBI-QJOMJCCJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the furan ring, the chlorination of the phenyl group, and the coupling of the piperidine and benzamide groups. Common reagents used in these reactions include chlorinating agents, coupling reagents, and various solvents to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the furan ring, benzamide group, and amine moiety. These variations significantly impact physicochemical properties, bioactivity, and synthetic routes. Below is a detailed analysis:
Substituent Variations on the Furan Ring
- N-[(1Z)-1-[5-(3-Chlorophenyl)-2-furyl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide (): Replaces the 4-methylpiperidinyl group with cyclohexylamino, increasing lipophilicity (logP ~4.5 vs. ~4.2 for the target compound). Substitutes the benzamide’s phenyl ring with a 4-methyl group, enhancing steric bulk. Exhibits a molecular weight of 462.97 g/mol, comparable to the target compound (~470 g/mol) .
- N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)-2-furyl]-3-oxoprop-1-en-2-yl}benzamide (): Features a 4-methylphenyl substituent on the furan and a 4-fluorobenzylamino group. The electron-withdrawing fluorine may enhance metabolic stability but reduce solubility .
Variations in the Amine Moiety
- N-[(Z)-1-[5-(3-Chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide (): Replaces 4-methylpiperidinyl with 3-methoxypropylamino, introducing a polar methoxy group. Melting point: ~219–221°C (similar to analogs in ). The methoxy group improves aqueous solubility but may reduce membrane permeability .
- N-(3-(3-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (): Uses 3-chlorophenylamino instead of 4-methylpiperidinyl.
Benzamide Modifications
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]benzamide (): Replaces the furan with a thiadiazole heterocycle. Shows a lower melting point (200°C) due to reduced crystallinity .
Data Tables
Table 1: Structural and Physicochemical Comparison
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